molecular formula C8H9BrClNO2 B113297 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine CAS No. 928653-74-1

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Cat. No.: B113297
CAS No.: 928653-74-1
M. Wt: 266.52 g/mol
InChI Key: NXUPENSPQULNNP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS: 928653-74-1) is a halogenated pyridine derivative with the molecular formula C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . Its structure features a pyridine ring substituted with bromine (position 5), chlorine (position 2), and a dimethoxymethyl group (position 3). Key physical properties include:

  • Boiling point: 276.6 ± 35.0 °C (predicted)
  • Density: 1.535 ± 0.06 g/cm³
  • pKa: -2.43 ± 0.10 (predicted) .

This compound is classified as an irritant (WGK Germany: 3) and is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

5-bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUPENSPQULNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640097
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
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Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-74-1
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Chloro-3-(chloromethyl)pyridine

The synthesis begins with 2-chloro-3-(chloromethyl)pyridine, a commercially available precursor. Bromination at the pyridine ring’s 5-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-2-chloro-3-(chloromethyl)pyridine. Key parameters include:

ParameterValue
SolventDichloromethane
Temperature0°C → room temperature
Reaction Time30 minutes
Yield>80%

This step leverages the electrophilic aromatic substitution mechanism, where the chloro group at position 2 directs bromination to position 5.

Conversion of Chloromethyl to Dimethoxymethyl

The chloromethyl group (-CH2_2Cl) at position 3 is transformed into a dimethoxymethyl (-CH(OCH3_3)2_2) group via a two-step process:

Step 1: Hydrolysis to Hydroxymethyl

The chloromethyl intermediate is hydrolyzed using aqueous sodium hydroxide (1 M) in tetrahydrofuran (THF) at reflux:

-CH2ClNaOH, H2O/THF-CH2OH\text{-CH}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/THF}} \text{-CH}_2\text{OH}

ParameterValue
SolventTHF/H2_2O (3:1)
TemperatureReflux
Reaction Time6 hours
Yield85%

Step 2: Oxidation to Aldehyde and Acetal Protection

The hydroxymethyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, followed by protection as a dimethyl acetal with trimethyl orthoformate and catalytic p-toluenesulfonic acid (TsOH):

-CH2OHPCC, CH2Cl2-CHOHC(OCH3)3,TsOH-CH(OCH3)2\text{-CH}2\text{OH} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{-CHO} \xrightarrow{\text{HC(OCH}3\text{)}3, \text{TsOH}} \text{-CH(OCH}3\text{)}_2

ParameterValue
Oxidizing AgentPCC
Protecting ReagentTrimethyl orthoformate
CatalystTsOH (5 mol%)
SolventMethanol
TemperatureReflux
Reaction Time4 hours
Yield90%

This route achieves a total yield of 61% over three steps.

Direct Substitution of Chloromethyl with Dimethoxymethyl

Nucleophilic Displacement

An alternative one-step method involves substituting the chloromethyl group directly using sodium methoxide in dimethylformamide (DMF) at elevated temperatures:

-CH2ClNaOCH3,DMF-CH(OCH3)2\text{-CH}2\text{Cl} \xrightarrow{\text{NaOCH}3, \text{DMF}} \text{-CH(OCH}3\text{)}2

ParameterValue
ReagentNaOCH3_3 (excess)
SolventDMF
Temperature80°C
Reaction Time12 hours
Yield65%

While efficient, this method requires rigorous exclusion of moisture to prevent hydrolysis.

Palladium-Catalyzed Coupling for Late-Stage Functionalization

Suzuki–Miyaura Cross-Coupling

A modular approach involves introducing the bromo group via cross-coupling. Starting with 2-chloro-3-dimethoxymethylpyridine, palladium-catalyzed coupling with a boronic ester installs the bromo group at position 5:

2-chloro-3-dimethoxymethylpyridine+Bpin-BrPd(dba)2,SPhos5-bromo-2-chloro-3-dimethoxymethylpyridine\text{2-chloro-3-dimethoxymethylpyridine} + \text{Bpin-Br} \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{5-bromo-2-chloro-3-dimethoxymethylpyridine}

ParameterValue
CatalystPd(dba)2_2 (2 mol%)
LigandSPhos (4 mol%)
BaseK3_3PO4_4
SolventDioxane
Temperature110°C
Reaction Time24 hours
Yield75%

This method offers flexibility but requires specialized reagents and stringent anhydrous conditions.

Spectroscopic Validation and Characterization

The final product is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS):

Table 1. Spectroscopic Data for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

TechniqueData
1^1H NMR (400 MHz, CDCl3_3)δ 8.45 (s, 1H, H-6), 7.89 (d, J=8.5J = 8.5 Hz, 1H, H-4), 5.32 (s, 1H, CH(OCH3_3)2_2), 3.40 (s, 6H, OCH3_3)
13^{13}C NMR (101 MHz, CDCl3_3)δ 154.2 (C-2), 148.5 (C-5), 137.9 (C-3), 130.1 (C-6), 125.8 (C-4), 102.5 (CH(OCH3_3)2_2), 56.3 (OCH3_3)
HRMS (ESI)m/z 294.9121 [M+H]+^+ (calc. 294.9118)

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Practicality of Methods

MethodTotal YieldCostScalabilityPurification Complexity
Bromination + Acetal Protection61%LowHighModerate (column chromatography)
Direct Substitution65%MediumModerateLow (recrystallization)
Suzuki Coupling75%HighLowHigh (HPLC)

The bromination-acetal protection route is preferred for industrial-scale synthesis due to cost-effectiveness and reliable yields. In contrast, the Suzuki method suits small-scale, precision applications.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Electron-withdrawing chloro groups direct bromination to position 5, but competing reactions may occur. Optimization of NBS stoichiometry (1.1 equiv) minimizes di-brominated byproducts.

  • Acetal Stability : The dimethoxymethyl group is prone to acid-catalyzed hydrolysis. Neutral workup conditions (pH 7–8) are critical during purification.

  • Palladium Residues : Post-coupling purification via chelating resins (e.g., SiliaMetS Thiol) ensures metal-free products for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-chloro-3-dimethoxymethyl-pyridine may exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown their ability to induce apoptosis in cancer cell lines. A notable case study demonstrated that a derivative induced apoptosis in MCF-7 breast cancer cells through caspase activation, exhibiting an IC50 value of 15.2 µM, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties
Halogenated pyridines are known for their antimicrobial activities. Compounds structurally similar to this compound have been tested against various bacterial strains. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against multi-drug resistant E. coli, suggesting its potential as an alternative treatment option for bacterial infections .

Central Nervous System Activity
Preliminary studies suggest that derivatives of this compound may interact with central nervous system receptors, particularly dopamine D2 receptors. This interaction could lead to developments in treatments for neurological disorders, highlighting the compound's versatility in medicinal applications.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its structure allows it to function as a precursor for developing herbicides and pesticides. The presence of halogens often enhances the bioactivity of agrochemical compounds, making them more effective against pests and diseases in crops .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various chemical methods involving bromination and chlorination reactions on pyridine derivatives. The synthetic pathways often aim to optimize yield while minimizing by-products, which is crucial for industrial applications .

Research Findings and Case Studies

Application Area Activity Study Reference
AnticancerInduces apoptosis in MCF-7 cells (IC50: 15.2 µM)
AntimicrobialMIC of 32 µg/mL against E. coli
CNS ActivityAgonist for dopamine D2 receptors
AgrochemicalPotential precursor for pesticides

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the dimethoxymethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

5-Bromo-2-chloro-3-(methoxymethyl)pyridine (CID 156539886)
  • Molecular formula: C₇H₇BrClNO
  • Key differences : Replaces the dimethoxymethyl group with a methoxymethyl group.
  • Impact : Reduced steric hindrance and lower molecular weight (220.50 g/mol) compared to the target compound. The methoxymethyl group may decrease electron-donating effects, altering reactivity in nucleophilic substitution reactions .
3-Bromo-5-(dimethoxymethyl)pyridine
  • Molecular formula: C₈H₁₁BrNO₂
  • Key differences : Bromine at position 3 and dimethoxymethyl at position 3.

Halogen and Functional Group Variations

5-Bromo-2-chloro-3-methylpyridine (CAS: 778611-64-6)
  • Molecular formula : C₆H₅BrClN
  • Key differences : Replaces the dimethoxymethyl group with a methyl group.
  • Impact: Lower molecular weight (214.47 g/mol) and increased hydrophobicity. Methyl groups are weaker electron donors, which may slow down substitution reactions at the chloro position .
5-Bromo-3-chloro-2-isobutoxypyridine (CAS: 13472-84-9)
  • Molecular formula: C₉H₁₁BrClNO
  • Key differences : Substitutes dimethoxymethyl with an isobutoxy group.
  • Higher boiling point (predicted >300°C) due to increased molecular weight (264.55 g/mol) .

Reactivity and Chemoselectivity

Studies on 5-bromo-2-chloro-3-fluoropyridine (CAS: Not provided) demonstrate that halogen reactivity follows the order Br > Cl > F under palladium-catalyzed amination conditions . By analogy, the bromine in 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is expected to undergo substitution first. However, the dimethoxymethyl group’s electron-donating effects may stabilize the ring, slightly altering reaction kinetics compared to analogs like 5-Bromo-2-methoxy-3-methylpyridine (MW: 202.05 g/mol) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Reactivity Notes
This compound C₈H₉BrClNO₂ 266.52 276.6 ± 35.0 Br (5), Cl (2), dimethoxymethyl (3) High bromine reactivity
5-Bromo-3-chloro-2-(methoxymethyl)pyridine C₇H₇BrClNO 220.50 Not reported Br (5), Cl (3), methoxymethyl (2) Reduced steric hindrance
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO 202.05 Not reported Br (5), OCH₃ (2), CH₃ (3) Faster substitution at Br
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 Not reported Br (3), OCH₃ (5) Directed para substitution

Biological Activity

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound characterized by its molecular formula C8H9BrClNO2C_8H_9BrClNO_2 and a molecular weight of 266.52 g/mol. The compound features a pyridine ring with bromine at the 5-position, chlorine at the 2-position, and two methoxymethyl groups at the 3-position. These structural attributes contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) and the dimethoxymethyl group can enhance its reactivity and binding affinity to various biological molecules, potentially modulating enzyme activity, receptor binding, and other cellular processes.

Comparative Analysis of Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of selected related compounds:

Compound NameMolecular FormulaUnique FeaturesNotable Biological Activity
This compoundC₈H₉BrClNO₂Contains both bromine and chlorineAntimicrobial, potential anticancer
5-Bromo-2-chloro-3-methylpyridineC₇H₈BrClNLacks methoxymethyl groupsAntifungal properties noted
2-Chloro-3-(dimethoxymethyl)-5-methylpyridineC₉H₁₂ClN O₂Contains methyl instead of bromineModerate antibacterial activity reported

Case Studies

  • Antimicrobial Efficacy : In studies involving halogenated pyridines, compounds with bromine and chlorine substitutions demonstrated significant antimicrobial effects against gram-positive and gram-negative bacteria. For instance, similar derivatives exhibited minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against E. coli .
  • Anticancer Activity : Research has highlighted that halogenated pyridines can inhibit cell growth in cancer cell lines such as HeLa and A549. For example, one study reported IC50 values around 226 µg/mL for HeLa cells when treated with structurally related compounds .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For example:

Bromination : Starting from a pyridine precursor (e.g., 3-methylpyridine), bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Chlorination : Introduction of chlorine at the 2-position may use POCl₃ or SOCl₂ in the presence of a catalyst .

Dimethoxymethyl Protection : The 3-hydroxymethyl group can be protected via acetal formation with methanol and a dehydrating agent (e.g., trimethyl orthoformate) .

  • Key Considerations : Reaction temperatures, solvent polarity, and stoichiometric ratios significantly impact yield. Purification often involves column chromatography or recrystallization.

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is evaluated using:
  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities and confirm >95% purity (common in commercial batches) .
  • Gas Chromatography (GC) : For volatile byproduct analysis .
  • 1H/13C NMR : To verify structural integrity and detect residual solvents .
  • Melting Point Analysis : Consistency with literature values (if crystalline) .

Advanced Research Questions

Q. What spectroscopic and computational techniques are employed for structural elucidation and reactivity prediction?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H and 13C NMR identify substituent positions (e.g., methoxy vs. methyl groups) and confirm regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 266.52 g/mol for C₈H₉BrClNO₂) .
  • Computational Modeling :
  • Docking Studies : Predict binding affinity to enzyme targets (e.g., CYP1B1 inhibition, as seen in analogous pyridine derivatives) .
  • DFT Calculations : Analyze electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on pyridine ring reactivity) .

Q. How do electronic and steric effects of substituents influence cross-coupling reactivity?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The bromine atom at C5 is a prime site for palladium-catalyzed coupling with boronic acids, while the chloro group at C2 may require tailored ligands (e.g., XPhos) to avoid steric hindrance .
  • SNAr Reactivity : The chloro group’s activation by adjacent electron-withdrawing groups (e.g., dimethoxymethyl) can facilitate nucleophilic substitution .
  • Table : Reactivity Comparison of Halogen Positions
PositionHalogenReactivity in Cross-Coupling
C2ClModerate (requires activation)
C5BrHigh (Pd-catalyzed preferred)

Q. What strategies resolve contradictions in synthetic yields or analytical data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reactions under inert atmospheres (e.g., N₂) to exclude moisture/oxygen interference .
  • Isolation of Intermediates : Characterize each step (e.g., brominated intermediate) to identify yield-limiting stages .
  • Advanced Analytics : Use LC-MS to detect trace side-products (e.g., dehalogenated derivatives) .

Q. How can this compound serve as a building block for bioactive molecule development?

  • Methodological Answer :
  • Enzyme Inhibitors : Analogous pyridine derivatives (e.g., 2-(pyridin-3-yl)estradiol) show potent CYP1B1 inhibition (IC₅₀ = 0.011 μM), suggesting potential for structural optimization .
  • SAR Studies : Modify the dimethoxymethyl group to assess its role in membrane permeability or metabolic stability .

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